molecular formula C21H22ClN3O2S B303574 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Numéro de catalogue B303574
Poids moléculaire: 415.9 g/mol
Clé InChI: YNMKSINSZKOYGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential use in treating autoimmune diseases.

Mécanisme D'action

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide selectively inhibits JAK3, which is a key component of the signaling pathways of cytokines such as interleukin-2, -4, -7, -9, -15, and -21. By inhibiting JAK3, 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases. 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to reduce the production of proinflammatory cytokines and to inhibit the activation of T cells and B cells, which are involved in the immune response.
Biochemical and Physiological Effects
3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to have a significant impact on the immune system. It reduces the production of proinflammatory cytokines such as interleukin-6, tumor necrosis factor-alpha, and interferon-gamma. It also inhibits the activation of T cells and B cells, which are involved in the immune response. 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to reduce the number of circulating lymphocytes, which are involved in the pathogenesis of autoimmune diseases. It has also been shown to reduce the activity of natural killer cells, which are involved in the immune response against tumors.

Avantages Et Limitations Des Expériences En Laboratoire

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in the immune system. It has also been shown to have a high degree of selectivity for JAK3 over other JAK family members, which reduces the risk of off-target effects. However, 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has some limitations for lab experiments. It is a small molecule drug that has a short half-life in vivo, which makes it difficult to maintain a stable concentration in cell culture experiments. It also has poor solubility in water, which limits its use in some experimental settings.

Orientations Futures

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has shown promising results in preclinical and clinical studies, and it has been approved for the treatment of rheumatoid arthritis. However, there are still many areas of research that need to be explored. One future direction is to investigate the potential use of 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in treating other autoimmune diseases such as psoriasis and multiple sclerosis. Another direction is to explore the potential use of 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, there is a need for further research on the mechanism of action of 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide and its impact on the immune system. Overall, 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a promising drug that has the potential to significantly improve the treatment of autoimmune diseases.

Méthodes De Synthèse

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide was first synthesized by Pfizer in 2003. The synthesis method involves a series of chemical reactions starting with 2,3-dihydrothiophene-1,1-dioxide and 3-chloro-4-methoxyaniline. The final product is obtained through a multi-step process that includes cyclization, deprotection, and coupling reactions. The synthesis of 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex process that requires expertise in synthetic organic chemistry.

Applications De Recherche Scientifique

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It is a selective inhibitor of Janus kinase (JAK) 3, which plays a critical role in the signaling pathways of cytokines involved in autoimmune diseases. 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has shown promising results in preclinical and clinical studies, and it has been approved by the US Food and Drug Administration for the treatment of rheumatoid arthritis.

Propriétés

Nom du produit

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Formule moléculaire

C21H22ClN3O2S

Poids moléculaire

415.9 g/mol

Nom IUPAC

6-amino-N-(3-chloro-4-methoxyphenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C21H22ClN3O2S/c1-27-17-9-8-13(11-15(17)22)24-20(26)19-18(23)14-10-12-6-4-2-3-5-7-16(12)25-21(14)28-19/h8-11H,2-7,23H2,1H3,(H,24,26)

Clé InChI

YNMKSINSZKOYGC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N)Cl

SMILES canonique

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.